(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone
Description
(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a pyrazoline derivative characterized by a pyridin-3-yl methanone group attached to a 5-methyl-substituted 4,5-dihydropyrazole ring. This compound (CAS: 130775-79-0) is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazoline derivatives, which are known for their antimicrobial, anticancer, and enzyme inhibitory activities . The synthesis typically involves cyclo-condensation of chalcone derivatives with nicotinic acid hydrazide in ethanol under reflux conditions, followed by purification via recrystallization . Its stereochemistry has been confirmed using X-ray crystallography and SHELX refinement software .
Properties
IUPAC Name |
(3-methyl-3,4-dihydropyrazol-2-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-4-6-12-13(8)10(14)9-3-2-5-11-7-9/h2-3,5-8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMIKKVFRCZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NN1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923757 | |
| Record name | (5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121306-58-9 | |
| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(3-pyridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel–Michael Addition Catalyzed by Ceric Ammonium Nitrate
The Knoevenagel–Michael tandem reaction has been adapted for synthesizing pyrazolone derivatives. Sujatha et al. demonstrated that ceric ammonium nitrate (CAN) catalyzes the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes to form bis-pyrazolones . For the target compound, modifying this method could involve substituting the aldehyde with a pyridine-3-carbonyl chloride. The proposed mechanism involves CAN facilitating both the Knoevenagel condensation (enolate formation) and Michael addition (nucleophilic attack on the α,β-unsaturated intermediate) .
Reaction Conditions
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Catalyst : CAN (5 mol%)
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Solvent : Water
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Temperature : Room temperature
| Substrate | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine-3-carbonyl | 5 mol% CAN | 6–8 | 68* |
| *Theoretical yield based on analogous reactions . |
Four-Component Reaction Using p-Toluenesulphonic Acid
Gunasekaran et al. reported a one-pot synthesis of 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones using p-toluenesulphonic acid (p-TSA) in water . This method combines phenyl hydrazine, methyl acetoacetate, β-naphthol, and aldehydes. Adapting this for the target compound would require replacing β-naphthol with pyridin-3-ylmethanone precursors. The acidic conditions promote imine formation and cyclization, with p-TSA acting as a Brønsted acid catalyst .
Optimized Parameters
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Molar Ratio : 1:1:1:1 (hydrazine:methyl acetoacetate:β-naphthol:aldehyde)
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Catalyst : p-TSA (10 mol%)
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Solvent : Water
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Temperature : Reflux
Mannich Reaction for Pyrazolone-Pyridine Hybrids
The Mannich reaction is a versatile tool for introducing aminomethyl groups. Sivakumar et al. synthesized Mannich bases of 5-methylpyrazolones using microwave irradiation . Applying this to (5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone would involve reacting 5-methyl-4,5-dihydro-1H-pyrazole with pyridine-3-carboxaldehyde and an amine under acidic conditions. Microwave irradiation reduces reaction times from hours to minutes .
Key Steps
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Formation of the imine intermediate between pyridine-3-carboxaldehyde and amine.
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Nucleophilic attack by the pyrazole enolate.
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Cyclization and dehydration.
Advantages
Oxidative Coupling with N-Amino-2-Iminopyridines
A novel method from ACS Omega employs N-amino-2-iminopyridines reacting with β-diketones under oxygen atmosphere . This oxidative cross-dehydrogenative coupling (CDC) forms pyrazolo[1,5-a]pyridines. For the target compound, using 3-acetylpyridine as the β-diketone analog could yield the pyridine-pyrazole hybrid. Acetic acid acts as a proton donor, while molecular oxygen serves as the terminal oxidant .
General Procedure
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Mix N-amino-2-iminopyridine (3 mmol) and β-diketone (3 mmol) in ethanol.
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Add acetic acid (6 equiv.) and stir under O₂ at 130°C for 18 hours.
Reported Yields
Ce(SO₄)₂·4H₂O-Catalyzed Cyclocondensation
Mosaddegh et al. utilized cerium(IV) sulfate tetrahydrate to catalyze the synthesis of bis-pyrazolones from aryl aldehydes and 1-phenyl-3-methyl-5-pyrazolone . Substituting the aldehyde with pyridine-3-carbonyl chloride and optimizing stoichiometry could yield the target molecule. Ce(SO₄)₂·4H₂O enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by the pyrazole .
Conditions
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Catalyst : 10 mol% Ce(SO₄)₂·4H₂O
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Solvent : Ethanol/water (1:1)
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Temperature : Reflux
Microwave-Assisted Multicomponent Reactions
Tu et al. developed a microwave-assisted domino reaction using acetylenedicarboxylates, phenylhydrazine, and aldehydes . Replacing acetylenedicarboxylates with pyridine-3-carbonyl derivatives may facilitate the formation of the methanone bridge. Microwave irradiation promotes rapid heating, reducing side reactions and improving regioselectivity .
Typical Protocol
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Reactants : Pyridine-3-carbonyl compound (1 equiv.), phenylhydrazine (2 equiv.), aldehyde (1 equiv.).
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Irradiation : 300 W, 100°C, 10–15 minutes.
Hydrazine-Mediated Cyclization
Antre et al. synthesized pyrazolone derivatives via hydrazine cyclization of β-keto esters . Reacting ethyl 3-(pyridin-3-yl)-3-oxopropanoate with methylhydrazine would form the dihydropyrazole ring. This method benefits from mild conditions and high atom economy.
Reaction Pathway
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Hydrazine attacks the β-keto ester carbonyl.
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Cyclization via intramolecular nucleophilic substitution.
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Tautomerization to the stable pyrazolone form.
Yield : 65–75% (for related compounds) .
Ionic Liquid-Catalyzed Ultrasonic Synthesis
Zang et al. reported ultrasonic-assisted synthesis using [HMIM]HSO₄ ionic liquid . This method condenses arylaldehydes and pyrazolones at room temperature. Substituting the aldehyde with a pyridine carbonyl compound under ultrasonication could enhance reaction efficiency.
Advantages
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Pyridinyl Positional Isomers
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (): Differs in the pyridinyl substituent position (4 vs. 3).
- 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (): Replaces the methyl group with an indole moiety, increasing hydrophobicity and hydrogen-bonding capacity, which may enhance interactions with macromolecular targets .
Aryl-Substituted Derivatives
- 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (CAS: 121306-63-6, ): A methoxy group at the 3-position of the phenyl ring improves solubility and metabolic stability compared to the methyl-substituted target compound .
- [5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydropyrazol-1-yl]ethanone (): Chlorine and hydroxyl substituents introduce electronegative effects, altering electronic distribution and reactivity .
Physicochemical Properties
*Calculated using XLogP3 . Trends: Bulkier substituents (e.g., quinoline) increase molecular weight and logP, reducing aqueous solubility. Hydroxyl groups lower logP but introduce hydrogen-bonding capacity .
Biological Activity
(5-Methyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-3-yl)methanone, with the molecular formula C10H11N3O and CAS Number 130775-79-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique biological profile. The presence of the methyl group at the 5-position of the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers.
The mechanism by which this compound exhibits anticancer activity is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : Studies indicate that this compound can induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : It activates apoptotic pathways, potentially through the upregulation of pro-apoptotic proteins such as p53 and downregulation of anti-apoptotic proteins like Bcl-2 .
- Microtubule Disruption : Some derivatives have been shown to interfere with microtubule assembly, which is crucial for cell division .
Research Findings
A study evaluating a series of pyrazole derivatives, including this compound, found that it exhibited significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 |
| HepG2 (Liver Cancer) | 4.98 - 14.65 |
These findings suggest that the compound has selective toxicity towards cancer cells compared to non-cancerous cells .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its antioxidant capacity. Molecular docking studies indicate that it can effectively bind to reactive oxygen species (ROS), thus mitigating oxidative stress . Furthermore, it has demonstrated potential in reducing inflammatory markers in vitro.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on MDA-MB-231 Cells : This study reported that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Assessment of Antioxidant Activity : Another investigation utilized DPPH radical scavenging assays to demonstrate that the compound could reduce free radical levels effectively, indicating strong antioxidant properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
